

Clobenpropit: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

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Compound of Interest

Compound Name: Clobenpropit

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Abstract

Clobenpropit, also known as VUF 9153, is a potent and selective small molecule widely utilized in pharmacological research.[1][2] It is a cornerstone tool compound for investigating the roles of the histamine H3 and H4 receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed pharmacological characteristics of **Clobenpropit**. It includes a summary of its primary and secondary pharmacological targets, its influence on key signaling pathways, and detailed protocols for relevant experimental procedures.

Chemical Structure and Physicochemical Properties

Clobenpropit is an isothioureia derivative containing an imidazole ring, a feature common to many histamine receptor ligands, and a 4-chlorobenzyl group.[3] It is most commonly available as a dihydrobromide salt, which enhances its solubility and stability.[4]

Table 1: Chemical Identifiers of **Clobenpropit**

Identifier	Value
IUPAC Name	N-(4-Chlorobenzyl)-S-[3-(4(5)-imidazolyl)propyl]isothiourea dihydrobromide[5]
Synonyms	VUF 9153
CAS Number	145231-35-2 (dihydrobromide), 145231-45-4 (parent)
Chemical Formula	C ₁₄ H ₁₇ ClN ₄ S · 2HBr
Molecular Weight	470.65 g/mol (dihydrobromide), 308.83 g/mol (parent)
SMILES	<chem>N=C(SCCCC1=CN=CN1)NCC2=CC=C(Cl)C=C2.[H]Br.[H]Br</chem>
InChI	1S/C14H17ClN4S.2BrH/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);2*1H

Table 2: Physicochemical Properties of **Clobenpropit** Dihydrobromide

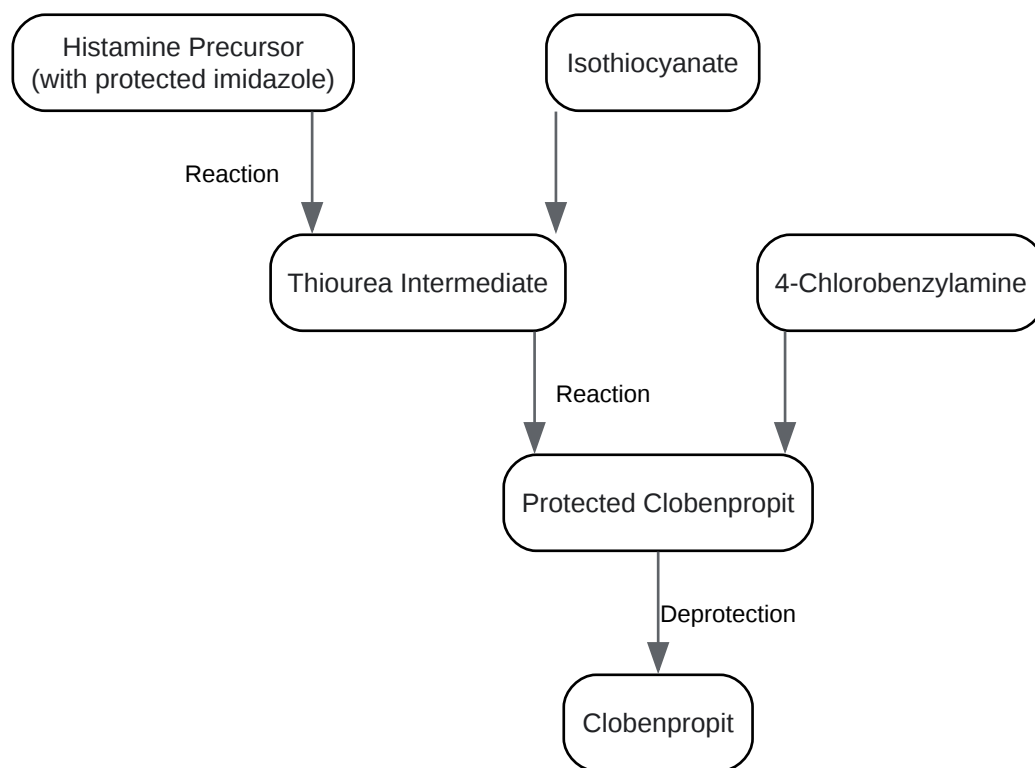
Property	Value
Physical Form	Solid
Purity	>99%
Solubility	Water: Soluble to 100 mM DMSO: 30 mg/ml Ethanol: 2.5 mg/ml
Storage	Store at room temperature

Synthesis

The synthesis of **Clobenpropit** can be achieved through several routes. One efficient method involves the use of 3-phenylpropionyl isothiocyanate (PPI). This approach provides a good overall yield and is relatively rapid.

Synthetic Scheme Overview

The synthesis generally involves the reaction of a protected histamine precursor with an isothiocyanate, followed by reaction with 4-chlorobenzylamine and subsequent deprotection.



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Figure 1: General Synthetic Workflow for **Clobenpropit**.

Experimental Protocol: Synthesis via PPI Method

This protocol is based on the methodology described for the synthesis of S-alkyl-N-alkylisothioureas.

- **Step 1: Formation of N-Acylthiourea:** React 4-chlorobenzylamine with 3-phenylpropionyl isothiocyanate (PPI) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature.
- **Step 2: S-Alkylation:** The resulting N-acylthiourea is then reacted with a protected 3-(1H-imidazol-4-yl)propyl halide (e.g., bromide or iodide) in the presence of a base such as

potassium carbonate in a solvent like acetone. The imidazole group is typically protected with a trityl (Tr) group.

- Step 3: Deprotection: The protecting group on the imidazole nitrogen is removed using acidic conditions, for example, by treatment with hydrochloric acid in a suitable solvent, to yield **Clobenpropit** dihydrochloride. The dihydrobromide salt can be obtained by using hydrobromic acid.

Pharmacological Properties

Clobenpropit is a dual-acting ligand, primarily known for its high affinity and antagonist/inverse agonist activity at the histamine H3 receptor, and partial agonist activity at the histamine H4 receptor.

Table 3: Pharmacological Profile of **Clobenpropit** at Primary Targets

Receptor	Species	Assay Type	Parameter	Value
Histamine H3	Human	Radioligand Binding	pKi	9.44
Rat	Radioligand Binding	pKi	9.75	
Guinea Pig	Radioligand Binding	pKD	10.59	
Human	Functional (Inverse Agonist)	pEC50	8.07	
-	Functional (Antagonist)	pA2	9.93	
Histamine H4	Human	Radioligand Binding	Ki	13 nM
Human	Functional (Partial Agonist)	EC50	3 nM	

Clobenpropit exhibits significantly lower affinity for histamine H1 and H2 receptors, with pKi values of 5.2 and 5.6, respectively, demonstrating its selectivity for the H3 and H4 subtypes.

Off-Target Activities

Besides its primary targets, **Clobenpropit** has been shown to interact with other receptors and transporters, which may contribute to its overall pharmacological profile.

Table 4: Off-Target Activities of **Clobenpropit**

Target	Activity	Parameter	Value
Serotonin 5-HT3 Receptor	Binding	Ki	7.4 nM
α2A-Adrenoceptor	Binding	Ki	17.4 nM
α2C-Adrenoceptor	Binding	Ki	7.8 nM
NMDA Receptor (NR1/NR2B)	Noncompetitive Antagonist	IC50	1 μM
Dopamine Transporter (DAT)	Inhibitor	IC50	490 nM

Neuroprotective and Other Effects

Clobenpropit has demonstrated a range of neuroprotective effects in various preclinical models. These effects are often attributed to its ability to modulate neurotransmitter release and reduce neuroinflammation.

- **Enhanced GABA Release:** **Clobenpropit** enhances the release of GABA in cortical neurons, which contributes to its neuroprotective effects against NMDA-induced excitotoxicity.
- **Anti-inflammatory Effects:** It can attenuate the release of pro-inflammatory cytokines such as TNF-α and IL-6.
- **Cognitive Enhancement:** By blocking presynaptic H3 autoreceptors, **Clobenpropit** increases the release of histamine and other neurotransmitters like acetylcholine, which is associated

with improved cognitive function.

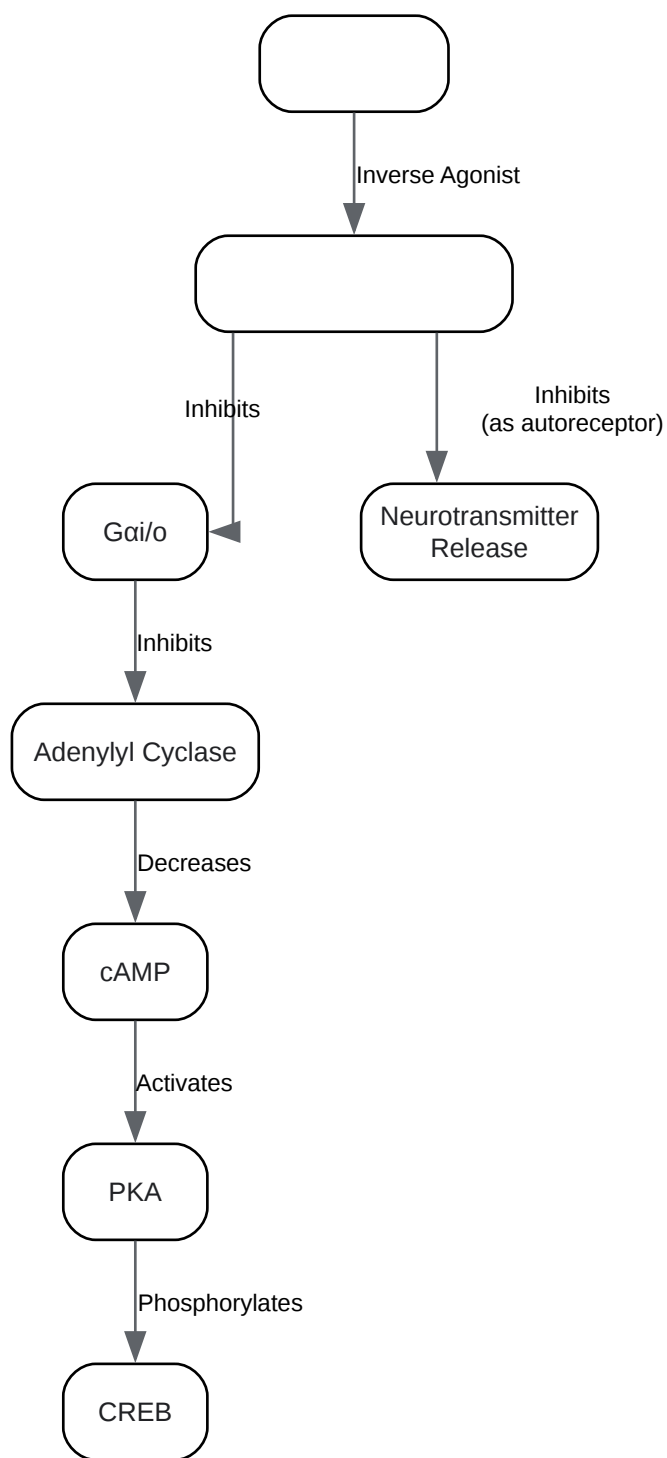
- **Anti-cancer Properties:** Recent studies have explored the anti-tumor effects of **Clobenpropit**, particularly in pancreatic and cholangiocarcinoma models, where it appears to inhibit tumor growth and metastasis.

Signaling Pathways

The pharmacological effects of **Clobenpropit** are mediated through its interaction with specific signaling cascades.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the G α i/o subunit. As an inverse agonist, **Clobenpropit** reduces the constitutive activity of the H3 receptor, leading to an increase in intracellular cAMP levels.

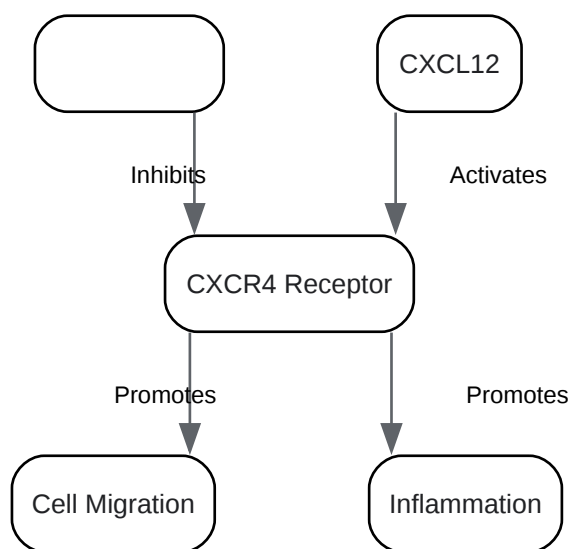


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Figure 2: Clobenpropit's Action on the Histamine H3 Receptor Signaling Pathway.

CXCR4 Signaling Interaction

Recent evidence suggests that **Clobenpropit** can also act as an inhibitor of the CXCR4 receptor, a chemokine receptor involved in inflammation and cancer. This interaction may contribute to its anti-inflammatory and anti-tumor effects.



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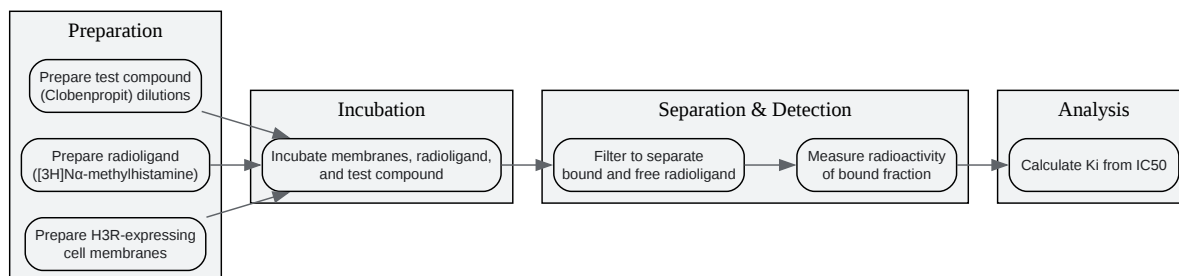
Figure 3: Clobenpropit's Interaction with the CXCR4 Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological activity of **Clobenpropit**.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the H3 receptor.



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